N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide
Description
Properties
CAS No. |
61548-91-2 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
[benzoyl(1H-imidazol-5-ylmethyl)amino] acetate |
InChI |
InChI=1S/C13H13N3O3/c1-10(17)19-16(8-12-7-14-9-15-12)13(18)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15) |
InChI Key |
LQPDSKRAGURULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(CC1=CN=CN1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like tert-butylhydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to substitute the acetoxy group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different imidazole derivatives.
Scientific Research Applications
N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-acetoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acetoxy group may also play a role in the compound’s biological activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural uniqueness lies in its dual substitution: an acetyloxy group and an imidazole-methyl moiety on the benzamide core. Below is a detailed comparison with similar compounds:
Table 1: Key Structural and Functional Comparisons
Pharmacological and Biochemical Profiles
- Antimicrobial Activity :
- Enzyme Inhibition: Nitazoxanide inhibits pyruvate:ferredoxin oxidoreductase in parasites, while benzimidazole analogs () target indoleamine 2,3-dioxygenase-1 (IDO1) in cancer immunotherapy. The acetyloxy group in the target compound may modulate similar enzymatic pathways .
Biological Activity
N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antimicrobial activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an acetyloxy group and an imidazole moiety, which are known to contribute to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various benzamide derivatives, including those similar to this compound. The following table summarizes findings on the cytotoxic effects of related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | High antitumor activity in 2D culture |
| Compound 6 | HCC827 | 5.13 ± 0.97 | Moderate activity; affected normal fibroblasts too |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | Significant activity in both 2D and 3D assays |
| This compound | TBD | TBD | Further studies required for specific data |
Research Findings:
- Cell Proliferation Inhibition : Compounds similar to this compound have shown the ability to inhibit cell proliferation significantly in vitro, particularly against lung cancer cell lines such as A549 and HCC827 .
- Selectivity and Toxicity : While some compounds demonstrated potent antitumor effects, they also exhibited cytotoxicity towards normal cells (e.g., MRC-5 lung fibroblasts), indicating a need for structural optimization to enhance selectivity .
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have been extensively studied, with promising results against various pathogens:
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Benzamide derivatives | ≤ 50 µg/mL |
| Escherichia coli | Benzimidazole derivatives | ≤ 25 µg/mL |
Case Studies:
- Benzimidazole Derivatives : A study demonstrated that certain benzimidazole-based compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications such as acetyloxy groups may enhance this activity .
- Eukaryotic Models : Testing on eukaryotic models like Saccharomyces cerevisiae showed that these compounds could also disrupt cellular functions in yeast, indicating a broader spectrum of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
